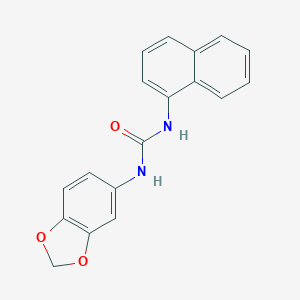
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea is a synthetic compound that has gained attention in scientific research due to its potential use in drug development. It is also known as BNU-1 and has a molecular formula of C20H15N2O3.
Wirkmechanismus
BNU-1 works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer, and neurodegenerative diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. BNU-1 has also been found to inhibit the activity of protein kinases, which play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that BNU-1 has anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, BNU-1 has been shown to protect neurons from oxidative stress and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNU-1 in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that BNU-1 is a synthetic compound and may not accurately represent the effects of natural compounds found in the body.
Zukünftige Richtungen
There are several future directions for the study of BNU-1. One area of research is the development of BNU-1 derivatives that have improved pharmacological properties. Another area of research is the investigation of the potential use of BNU-1 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BNU-1 and its potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea is a synthetic compound that has shown potential in scientific research as a drug candidate for the treatment of various diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. BNU-1 works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer, and neurodegenerative diseases. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
BNU-1 can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with naphthalene-1-amine. The resulting product is then treated with urea to yield BNU-1. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
BNU-1 has shown potential in scientific research as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. BNU-1 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H14N2O3/c21-18(19-13-8-9-16-17(10-13)23-11-22-16)20-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H2,19,20,21) |
InChI-Schlüssel |
GWAGQWTXHMCFHA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
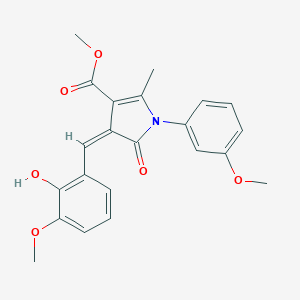
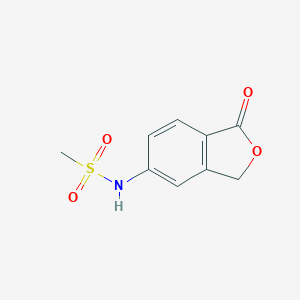
![2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B258600.png)
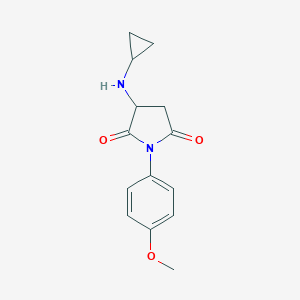
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
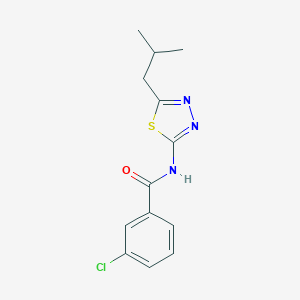
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)